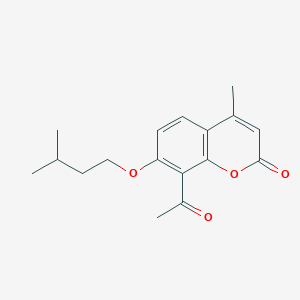![molecular formula C12H11N3O2S B11574467 N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11574467.png)
N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is a synthetic compound that features a thiophene ring and a pyridine ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminopyridine-3-carbonitrile. The activation step often uses thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Contains a pyridine ring substituted with a phenyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: Features a benzo[b]thiophene ring fused to a pyridine ring.
Uniqueness
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C12H11N3O2S/c13-12(10-5-1-2-6-14-10)15-17-11(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,13,15) |
InChI Key |
BJKAYTHCJAEIJB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate](/img/structure/B11574386.png)
![3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B11574387.png)
![1-(4-Hydroxyphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574401.png)

![(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B11574407.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574412.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B11574420.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11574424.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574429.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11574433.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574440.png)
![2-[(7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B11574455.png)

![N-(4-chlorobenzyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11574463.png)
